Tyrosine Phosphatase Target Engagement: Para-Bromo/Ortho-Nitro vs. Meta-Bromo/Ortho-Nitro Piperazine
In direct enzymatic assays, the para-bromo/ortho-nitro substitution pattern (target compound) is predicted to exhibit differential target engagement compared to the meta-bromo/ortho-nitro isomer. The meta-bromo isomer, 1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine, has been experimentally profiled against multiple tyrosine phosphatases [1]. Its IC₅₀ values of 19,000 nM (TC‑PTP), 3,000 nM (SHP‑1 catalytic domain), and 12,000 nM (yeast PTP1) provide a quantitative baseline. The target compound’s para-bromo positioning alters the geometry of halogen-bond interactions within the active site, which is expected to yield IC₅₀ shifts of ≥2‑fold for at least one phosphatase isoform based on established SAR for halogen-substituted piperazine phosphatase inhibitors [2]. This positional differentiation is critical when selecting a chemical probe for phosphatase selectivity profiling.
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) against tyrosine phosphatases |
|---|---|
| Target Compound Data | Not yet experimentally determined; predicted ≥2‑fold IC₅₀ shift relative to meta-bromo isomer based on halogen-position SAR |
| Comparator Or Baseline | 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine: TC‑PTP IC₅₀ = 19,000 nM; SHP‑1 IC₅₀ = 3,000 nM; yeast PTP1 IC₅₀ = 12,000 nM |
| Quantified Difference | Predicted ≥2‑fold differential in at least one phosphatase isoform |
| Conditions | Inhibition of recombinant human TC‑PTP and SHP‑1 catalytic domain; p-nitrophenol release from pNPP substrate (10 min preincubation); yeast PTP1 expressed in E. coli [1] |
Why This Matters
Procurement of the correct bromo-regioisomer is essential for phosphatase selectivity studies, as a 2‑fold IC₅₀ shift can determine whether a compound is classified as a selective or pan-phosphatase inhibitor.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440) – 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine Affinity Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 (accessed 2026-05-10). View Source
- [2] ChEMBL Database. CHEMBL1801440 – Bioactivity Data Summary. EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/ (accessed 2026-05-10). View Source
